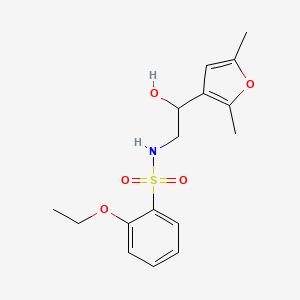
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of pharmacological activities. Sulfonamides typically contain a sulfonyl group attached to an amine. Although the specific compound is not directly studied in the provided papers, similar sulfonamide compounds have been synthesized and evaluated for various biological activities, including as therapeutic agents for Alzheimer’s disease , inhibitors of kynurenine 3-hydroxylase , and anti-cancer agents .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of an amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . This parent molecule can then be further modified by reacting with different alkyl or aralkyl halides to produce a series of new sulfonamide derivatives . The synthesis process is typically followed by structural characterization using techniques such as IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be complex and is often characterized by single-crystal X-ray diffraction . The crystal structure can reveal important information about the molecular conformation and the types of intramolecular interactions present, such as C-H...O interactions . The molecular structure is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For instance, the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 led to the synthesis of a novel sulfonamide compound . The reactivity of sulfonamides can also be influenced by the presence of nitro groups, as seen in the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, can significantly affect their pharmacological potential. For example, poor water solubility can necessitate the delivery of a compound in a specific formulation . The empirical solvatochromic parameter ETN has been used to study binary mixtures of N-methylbenzenesulfonamide with various solvents, revealing positive deviations from ideal behavior and suggesting specific intermolecular interactions .
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed novel compounds and methodologies for synthesizing derivatives of benzenesulfonamide, showcasing their structural properties and potential applications. For instance, studies have focused on the synthesis and characterization of new molecules with potential anticancer properties, highlighting their synthesis methods, crystal structures, and potential biological activities (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Additionally, the development of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups has been reported, underscoring their high singlet oxygen quantum yield and suitability for photodynamic therapy applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Anticancer and Antifungal Activities
A series of chiral and achiral benzenesulfonamides bearing the 1,3,4-oxadiazole moiety were synthesized and evaluated for their anti-HIV and antifungal activities. This research demonstrates the therapeutic potential of these compounds in treating infectious diseases (M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad, 2007).
Photophysical and Photochemical Studies
Photophysical and photochemical studies have been conducted on zinc(II) phthalocyanines substituted with benzenesulfonamide units, revealing their promising characteristics as photosensitizers in photodynamic therapy. These studies highlight the compounds' good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable for cancer treatment (Gülen Atiye Öncül, Ö. Öztürk, M. Pişkin, 2021).
Enzyme Inhibitory Activities
Research into the enzyme inhibitory kinetics mechanism of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides has been conducted, aiming at identifying novel therapeutic agents for Alzheimer’s disease. The study presents the synthesis of new sulfonamide derivatives and evaluates their inhibitory effects on acetylcholinesterase, demonstrating their potential in treating neurodegenerative diseases (M. Abbasi, Mubashir Hassan, Aziz‐ur‐Rehman, S. Z. Siddiqui, S. A. Shah, H. Raza, S. Seo, 2018).
Propriétés
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-21-15-7-5-6-8-16(15)23(19,20)17-10-14(18)13-9-11(2)22-12(13)3/h5-9,14,17-18H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZOJGGXRLVPFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

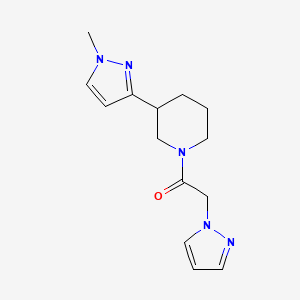
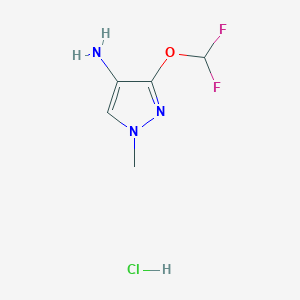
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)
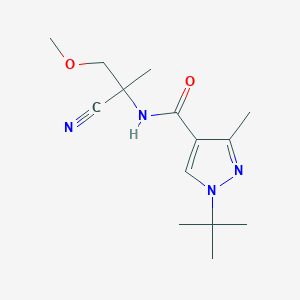
![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)
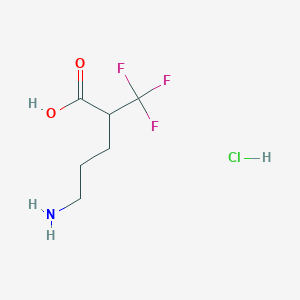
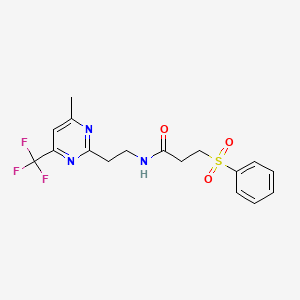



![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![1-Iodo-3-pentan-3-ylbicyclo[1.1.1]pentane](/img/structure/B2502796.png)
![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)